molecular formula C13H17N3 B113284 2-(4-Benzylpiperazin-1-yl)acetonitrile CAS No. 92042-93-8

2-(4-Benzylpiperazin-1-yl)acetonitrile

Cat. No.: B113284
CAS No.: 92042-93-8
M. Wt: 215.29 g/mol
InChI Key: ATUPEPBRQNHPDY-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)acetonitrile is an organic compound with the molecular formula C13H17N3 It is a derivative of piperazine, a heterocyclic amine, and contains a benzyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)acetonitrile typically involves the reaction of 4-benzylpiperazine with acetonitrile. One common method is as follows:

    Starting Materials: 4-benzylpiperazine and acetonitrile.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, making it more nucleophilic.

    Procedure: The 4-benzylpiperazine is dissolved in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Acetonitrile is then added to the solution, followed by the base. The mixture is stirred at an elevated temperature (e.g., 60-80°C) for several hours.

    Purification: The product is isolated by standard purification techniques such as filtration, extraction, and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Large-scale production may also involve the use of automated reactors and advanced purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The benzyl group or the nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Primary amines or other reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The benzyl group and the piperazine ring are key structural features that influence its binding affinity and selectivity for molecular targets. The nitrile group can also participate in interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: Lacks the nitrile group, making it less versatile in certain chemical reactions.

    2-(4-Methylpiperazin-1-yl)acetonitrile: Contains a methyl group instead of a benzyl group, which can affect its chemical and biological properties.

    2-(4-Phenylpiperazin-1-yl)acetonitrile: Contains a phenyl group, which may alter its reactivity and interactions compared to the benzyl group.

Uniqueness

2-(4-Benzylpiperazin-1-yl)acetonitrile is unique due to the presence of both the benzyl group and the nitrile group, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUPEPBRQNHPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397397
Record name 2-(4-benzylpiperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92042-93-8
Record name 2-(4-benzylpiperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An excess of chloroacetonitrile (7 ml) was added in to a solution of benzylpiperazine (2 g, 10.5 mmol) in THF (100 ml) and Et3N (10 ml). The reaction was stirred for 10 hours before quenched with saturated aqueous NaHCO3 (100 ml). The aqueous phase was extracted with EtOAc (3×100 ml). The combined organic layer was dried over MgSO4 and concentrated to a residue, which was used in the further reactions without any purification.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound is synthesized by coupling of 1-Benzyl-piperazine and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a white solid; ES-MS: M+=216.2: AtRet=1.50.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of 1-benzylpiperazine (18 g) and sodium carbonate (8.3 g) in acetone (50 ml) was added chloroacetonitrile (12 g) under ice-cooling, and mixed at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure, to the residue were added water and diethyl ether, and the organic layer was collected by separation. The organic layer was washed with water and dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was purified with silica gel column (ethyl acetate) to obtain the title compound as pale yellow liquid (17 g, 80%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Yield
80%

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